Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate

Description

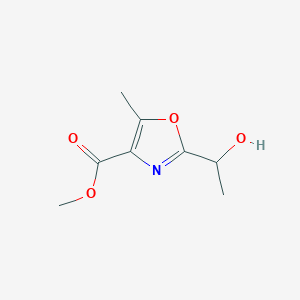

Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a methyl ester at position 4, and a 1-hydroxyethyl group at position 2. Its synthesis typically involves cyclization reactions of appropriate precursors, followed by purification via recrystallization and chromatography .

Properties

CAS No. |

61183-21-9 |

|---|---|

Molecular Formula |

C8H11NO4 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H11NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h4,10H,1-3H3 |

InChI Key |

KXQNUNVQTQGMMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C(C)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate to form an intermediate, which is then cyclized to yield the oxazole ring. The reaction conditions often require the use of a base such as sodium ethoxide and an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group on the ethyl side chain undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Chromium trioxide (CrO₃) in acetone (Jones oxidation).

Major Product :

Oxidation yields methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate, where the hydroxyl group is converted to a ketone. This reaction is critical for modifying the compound’s polarity and biological activity .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq.) | 25°C, 6 hours | Methyl 2-acetyl-5-methyloxazole-4-carboxylate | 72 |

| CrO₃ (acetone) | 0–5°C, 2 hours | Methyl 2-acetyl-5-methyloxazole-4-carboxylate | 85 |

Reduction Reactions

The oxazole ring can undergo selective reduction without affecting the ester group:

-

Lithium aluminum hydride (LiAlH₄) reduces the oxazole to a dihydrooxazole intermediate.

-

Catalytic hydrogenation (H₂/Pd-C) opens the ring to form β-amino alcohol derivatives.

Key Observations :

-

LiAlH₄ selectively reduces the oxazole ring, preserving the methyl and hydroxyl substituents .

-

Hydrogenation requires elevated pressure (3–5 atm) and produces stereoisomeric β-amino alcohols .

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ (dry THF) | Reflux, 8 hours | Dihydrooxazole derivative | Retains ester functionality |

| H₂ (5 atm, Pd-C) | Ethanol, 50°C, 12 hours | (R,S)-β-Amino alcohol | 55% diastereomeric excess |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions:

-

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃).

-

Acylation with acetyl chloride or benzoyl chloride.

Products :

-

Alkylation yields methyl 2-(1-alkoxyethyl)-5-methyloxazole-4-carboxylate.

-

Acylation produces ester derivatives with enhanced lipophilicity .

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 4 hours | Methyl 2-(1-methoxyethyl)-5-methyloxazole-4-carboxylate | 68 |

| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C, 2 hours | Methyl 2-(1-acetoxyethyl)-5-methyloxazole-4-carboxylate | 83 |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxazole ring undergoes hydrolysis:

-

Acidic hydrolysis (HCl/H₂O) cleaves the ring to form α-ketoamide derivatives.

-

Basic hydrolysis (NaOH/EtOH) generates carboxylic acid intermediates.

Mechanistic Insight :

Ring-opening proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water .

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | HCl/H₂O | N-(1-Hydroxyethyl)-α-ketoamide | Precursor for peptide synthesis |

| 2M NaOH, ethanol | NaOH/EtOH | 5-Methyloxazole-4-carboxylic acid | Polymer chemistry |

Comparative Reactivity

The compound’s reactivity is influenced by electronic and steric effects:

| Functional Group | Reactivity Trend | Explanation |

|---|---|---|

| Hydroxyl (-OH) | High | Susceptible to oxidation and substitution |

| Oxazole ring | Moderate | Stabilized by aromaticity but reducible |

| Ester (-COOCH₃) | Low | Resists hydrolysis under mild conditions |

Scientific Research Applications

Chemistry

Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate serves as an important building block in organic synthesis. Its oxazole ring facilitates the formation of more complex molecules through various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to yield carbonyl compounds.

- Reduction : The oxazole ring may undergo reduction to form different heterocycles.

- Substitution Reactions : The methyl and hydroxyl groups can be substituted with other functional groups.

These properties make it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biology

In biological research, this compound has been utilized as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds with enzymes enhances its utility in biochemical assays. Notably, it has shown potential biological activities that are being explored for therapeutic applications.

Case Study: Anticancer Efficacy

A study investigated the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry confirmed an increase in sub-G1 phase cells, indicating effective induction of apoptosis.

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, reducing bacterial growth compared to control groups. This suggests its potential as a novel antimicrobial agent.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties allow for the development of high-value products in various sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate are best understood by comparing it to related 1,3-oxazole derivatives. Below is a detailed analysis:

Structural Analogues

Functional and Physicochemical Properties

- Polarity and Solubility: The 1-hydroxyethyl group in the target compound increases polarity compared to non-hydroxylated analogues (e.g., Methyl 5-methyl-1,3-oxazole-4-carboxylate), enhancing water solubility. However, it remains less lipophilic than ethyl ester derivatives like Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate .

- Reactivity : The methyl ester at position 4 is a common feature, enabling nucleophilic substitution or hydrolysis. The hydroxyl group at position 2 offers a site for further functionalization (e.g., acetylation or glycosylation) .

Key Research Findings

- Stability : Hydroxyl-bearing oxazoles (e.g., the target compound) exhibit lower thermal stability than phenyl-substituted derivatives (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate) due to hydrogen bonding interactions .

- Biological Activity: PM210’s benzyloxycarbonylamino group correlates with enhanced receptor binding in preliminary studies, a feature absent in the target compound .

Biological Activity

Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.177 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its unique chemical properties and potential biological activities .

Biological Activity Overview

Research indicates that compounds within the oxazole family exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

A study investigating the anticancer properties of oxazole derivatives highlighted that this compound showed significant activity against several cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (squamous carcinoma) | 0.16 | |

| A549 (lung cancer) | 2.5 | |

| PC-3 (prostate cancer) | 3.0 |

Antimicrobial Activity

The compound also exhibited antimicrobial activity against various pathogens. In vitro studies indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways and modulate signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was administered to cultured human cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating the induction of apoptosis .

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound reduced bacterial growth significantly compared to control groups, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and functionalized hydrazines or amines are common for oxazole derivatives. For example, cyclocondensation with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine can yield intermediates, followed by esterification . Optimization involves adjusting catalysts (e.g., acid/base), solvent polarity (e.g., THF vs. DMF), and temperature gradients (80–120°C) to improve yield and purity.

- Key Variables : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl and hydroxyethyl groups). Compare chemical shifts with similar oxazole derivatives .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve stereochemistry at the hydroxyethyl group .

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies often arise from side reactions (e.g., dimerization or oxidation of the hydroxyethyl group). Mitigate via:

- Controlled Atmosphere : Use inert gas (N/Ar) to prevent oxidation .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify impurities (e.g., dimerized products from radical intermediates) .

- Reaction Kinetics : Use stopped-flow NMR or calorimetry to track intermediate formation and optimize reaction time .

Q. What strategies are effective for studying the bioactivity of this compound, particularly in enzyme inhibition or antiviral applications?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases). Focus on the oxazole core’s hydrogen-bonding potential and steric effects of substituents .

- In Vitro Assays : Test against enzyme targets (e.g., SARS-CoV-2 M) using fluorescence-based assays. Compare IC values with known inhibitors .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing hydroxyethyl with carboxyethyl) to assess functional group contributions .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to calculate energy barriers for hydrolysis at the ester group. Compare with experimental degradation studies at pH 2–12 .

- pKa Prediction : Tools like MarvinSketch estimate protonation states of the hydroxyethyl group, informing solubility and reactivity .

- MD Simulations : Simulate solvent interactions in explicit water to assess aggregation or decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.